

Fenamole: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Fenamole*

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An In-depth Exploration of the Synthesis, Properties, and Biological Activity of 5-Amino-1-phenyl-1H-tetrazole

Abstract

This technical guide provides a comprehensive overview of **Fenamole**, a heterocyclic compound identified as 5-Amino-1-phenyl-1H-tetrazole. With the molecular formula $C_7H_7N_5$ and a molecular weight of 161.16 g/mol, **Fenamole** belongs to the tetrazole class of compounds, which are recognized for their diverse pharmacological activities. This document details the synthetic pathways for **Fenamole**, its physicochemical properties, proposed mechanism of action as a nonsteroidal anti-inflammatory drug (NSAID), and analytical methodologies for its characterization. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identity and Properties

Fenamole is a substituted tetrazole with a phenyl group at the 1-position and an amino group at the 5-position of the tetrazole ring.

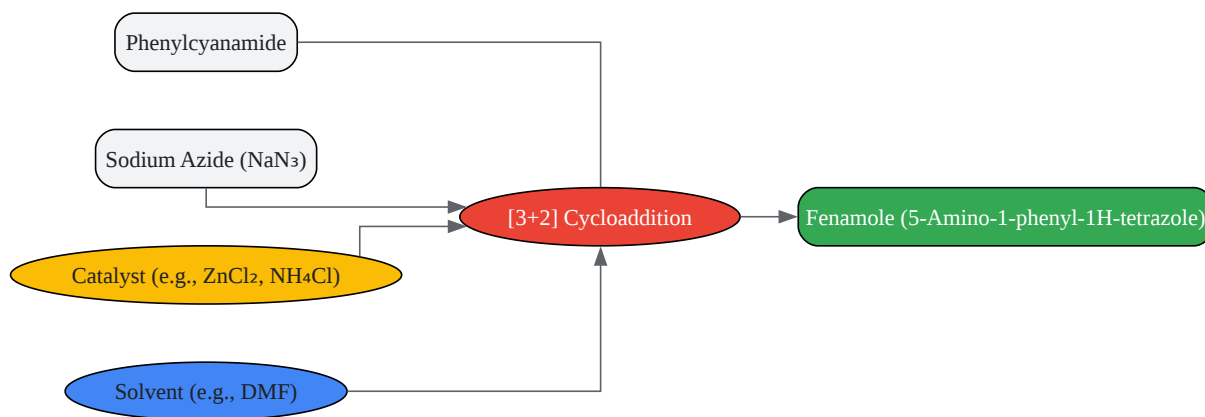
Property	Value	Source
Systematic Name	5-Amino-1-phenyl-1H-tetrazole	
Molecular Formula	C ₇ H ₇ N ₅	[1]
Molecular Weight	161.16 g/mol	[1]
Appearance	White to pale yellow crystalline powder	[2]
Melting Point	155-157 °C (for the parent tetrazole)	[2]
Solubility	Soluble in water, ethyl acetate, DMSO, and DMF	[2]
pKa	~4.89 (for the parent tetrazole)	[2]

Synthesis of Fenamole

The primary synthetic route to 5-substituted-1H-tetrazoles, including **Fenamole**, is the [3+2] cycloaddition reaction between a nitrile and an azide.[3] For the synthesis of **Fenamole**, the starting materials are phenylcyanamide and an azide source.

General Synthetic Pathway

The synthesis involves the reaction of phenylcyanamide with sodium azide, often in the presence of a catalyst and a suitable solvent. The reaction proceeds through the addition of the azide anion to the carbon-nitrogen triple bond of the nitrile, followed by cyclization to form the tetrazole ring.



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Caption: General workflow for the synthesis of **Fenamole**.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of 5-substituted 1H-tetrazoles and can be adapted for **Fenamole**.

Materials:

- Phenylcyanamide
- Sodium Azide (NaN₃)
- Ammonium Chloride (NH₄Cl)
- Dimethylformamide (DMF)
- Hydrochloric Acid (HCl)
- Deionized Water

- Ethyl Acetate
- Anhydrous Sodium Sulfate

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylcyanamide (1 equivalent) in DMF.
- Add sodium azide (1.5-2 equivalents) and ammonium chloride (1.5-2 equivalents) to the solution.
- Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature.
- Carefully acidify the mixture with dilute HCl to a pH of 2-3. This step should be performed in a well-ventilated fume hood as it may generate hydrazoic acid, which is toxic and explosive.
- Extract the product with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate and filter.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5-Amino-1-phenyl-1H-tetrazole.

Mechanism of Action

Fenamole is classified as a nonsteroidal anti-inflammatory drug (NSAID). The anti-inflammatory, analgesic, and antipyretic effects of NSAIDs are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes.[4]

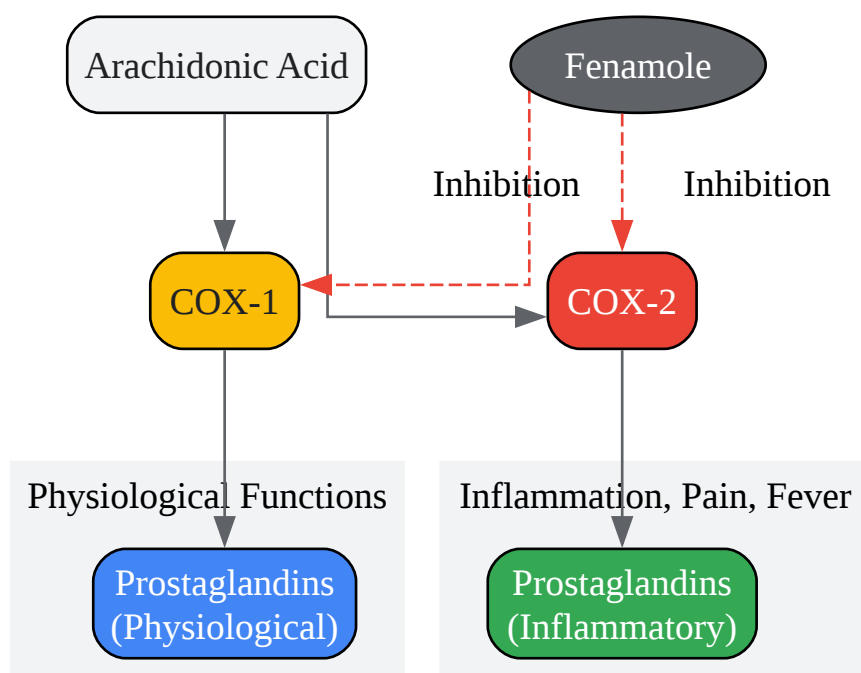
Cyclooxygenase Inhibition

The tetrazole moiety is often considered a bioisostere of the carboxylic acid group present in many traditional NSAIDs.[5][6] This structural similarity allows tetrazole-containing compounds to bind to the active site of COX enzymes, thereby inhibiting the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[4]

There are two main isoforms of the COX enzyme:

- COX-1: A constitutive enzyme involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.
- COX-2: An inducible enzyme that is upregulated at sites of inflammation.

The selectivity of an NSAID for COX-1 versus COX-2 determines its efficacy and side-effect profile. Selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[5] Some novel tetrazole derivatives have been designed and synthesized as selective COX-2 inhibitors.[5][7][8]



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Caption: Proposed mechanism of action of **Fenamole** via COX inhibition.

The specific inhibitory activity and selectivity of **Fenamole** for COX-1 and COX-2 would require further experimental validation through enzymatic assays.

Analytical Characterization

The structural confirmation and purity assessment of synthesized **Fenamole** can be achieved using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR spectroscopy will show characteristic signals for the aromatic protons of the phenyl group and the protons of the amino group.
 - ^{13}C NMR spectroscopy will reveal the carbon signals of the phenyl ring and the tetrazole ring.
- Mass Spectrometry (MS):
 - Electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight of **Fenamole**. The fragmentation pattern can provide further structural information. A characteristic fragmentation of 5-substituted 1H-tetrazoles in positive ion mode is the elimination of HN_3 , while in negative ion mode, the loss of N_2 is often observed.[9]
- Infrared (IR) Spectroscopy:
 - IR spectroscopy can identify the characteristic functional groups present in the molecule, such as N-H stretching vibrations for the amino group, C=N and N=N stretching vibrations for the tetrazole ring, and C-H stretching for the aromatic ring.

Chromatographic Analysis

- High-Performance Liquid Chromatography (HPLC):
 - Reversed-phase HPLC is a suitable method for assessing the purity of **Fenamole** and for quantitative analysis.[10]

- A typical method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with an acid modifier like phosphoric acid or formic acid for MS compatibility.[10]

Conclusion

Fenamole (5-Amino-1-phenyl-1H-tetrazole) is a tetrazole derivative with potential as a nonsteroidal anti-inflammatory agent. Its synthesis is achievable through established cycloaddition chemistry. The proposed mechanism of action involves the inhibition of cyclooxygenase enzymes, a hallmark of NSAIDs. This technical guide provides a foundational understanding of **Fenamole** for researchers and scientists, outlining its chemical properties, synthesis, and analytical characterization. Further investigation into its specific pharmacological profile, including its COX selectivity and in vivo efficacy, is warranted to fully elucidate its therapeutic potential.

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